molecular formula C19H19NO2 B5292110 2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one

2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one

Cat. No. B5292110
M. Wt: 293.4 g/mol
InChI Key: AXBRADMFXUONOQ-FLLDCSHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one is a synthetic compound that belongs to the family of pyranone derivatives. It is commonly referred to as DAPV and has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DAPV is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, DAPV has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, an enzyme essential for viral replication.
Biochemical and Physiological Effects
DAPV has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of cellular signaling pathways. It has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAPV in lab experiments is its relatively simple synthesis method. Additionally, DAPV exhibits a high degree of stability, making it suitable for long-term storage. However, one of the limitations of using DAPV is its low solubility in water, which can limit its applicability in certain experiments.

Future Directions

There are several future directions for the research and development of DAPV. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of DAPV in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, further research is needed to fully elucidate the mechanism of action of DAPV and its potential interactions with other molecules and cellular pathways.

Synthesis Methods

DAPV can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with dimethylformamide dimethyl acetal, followed by the reaction of the resulting compound with 2-phenylacetaldehyde in the presence of a base. The final step involves the reaction of the intermediate product with acetic anhydride and triethylamine to yield DAPV.

Scientific Research Applications

DAPV has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and photonic devices. In medicinal chemistry, DAPV has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

2-[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]-6-[(E)-2-phenylethenyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20(2)13-7-6-10-18-14-17(21)15-19(22-18)12-11-16-8-4-3-5-9-16/h3-15H,1-2H3/b10-6+,12-11+,13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBRADMFXUONOQ-FLLDCSHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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